An In-depth Technical Guide on the Chemical Properties of 1-bromo-1-methylcyclohexane
An In-depth Technical Guide on the Chemical Properties of 1-bromo-1-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-1-methylcyclohexane is a tertiary alkyl halide that serves as a key intermediate in organic synthesis and a model substrate for studying nucleophilic substitution and elimination reaction mechanisms. Its rigid cyclic structure and the presence of a tertiary carbon atom bonded to a bromine atom confer distinct chemical properties that are of significant interest in the fields of medicinal chemistry and material science. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-1-methylcyclohexane, detailed experimental protocols for its synthesis and characteristic reactions, and a summary of its spectroscopic data.
Physicochemical Properties
The physical and chemical characteristics of 1-bromo-1-methylcyclohexane are summarized in the table below. It is a colorless liquid at room temperature and is immiscible with water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Br | [3] |
| Molecular Weight | 177.08 g/mol | [3] |
| CAS Number | 931-77-1 | [3] |
| IUPAC Name | 1-bromo-1-methylcyclohexane | [3] |
| Boiling Point | 181.96 °C (estimated) | [4] |
| Density | 1.251 g/cm³ | [4] |
| Refractive Index | 1.4866 | [4] |
| Solubility | Immiscible in water | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-1-methylcyclohexane.
| Technique | Data | Reference |
| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through public databases. | [3] |
| IR Spectroscopy | The infrared spectrum is characterized by C-H stretching and bending vibrations of the cyclohexane (B81311) ring and methyl group, as well as the C-Br stretching frequency. | [5] |
Chemical Reactivity and Synthetic Applications
As a tertiary alkyl halide, 1-bromo-1-methylcyclohexane is prone to undergo unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.[6] It can also undergo bimolecular elimination (E2) reactions when treated with a strong, bulky base.[7]
Synthesis of 1-bromo-1-methylcyclohexane
A common method for the synthesis of 1-bromo-1-methylcyclohexane is through the reaction of 1-methylcyclohexanol (B147175) with hydrobromic acid. This reaction proceeds via an Sₙ1 mechanism.[8]
Nucleophilic Substitution and Elimination Reactions (Sₙ1/E1)
When 1-bromo-1-methylcyclohexane is dissolved in a polar protic solvent such as aqueous ethanol (B145695) and gently heated, it undergoes a solvolysis reaction, yielding a mixture of substitution (Sₙ1) and elimination (E1) products. The reaction proceeds through a stable tertiary carbocation intermediate.[2]
Bimolecular Elimination (E2) Reaction
In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, 1-bromo-1-methylcyclohexane undergoes an E2 elimination to predominantly form 1-methylcyclohexene, the more substituted and thermodynamically stable alkene (Zaitsev's rule). A smaller amount of the less substituted alkene, methylenecyclohexane (B74748) (Hofmann product), may also be formed.[9]
Experimental Protocols
Synthesis of 1-bromo-1-methylcyclohexane from 1-methylcyclohexanol
Materials:
-
1-methylcyclohexanol
-
Concentrated hydrobromic acid (48%)
-
Calcium chloride
-
Sodium bicarbonate solution (5%)
-
Water
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1-methylcyclohexanol and an excess of concentrated hydrobromic acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by distillation.
E2 Elimination of 1-bromo-1-methylcyclohexane to 1-Methylcyclohexene
Materials:
-
1-bromo-1-methylcyclohexane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Diethyl ether
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.[1]
-
Add a solution of 1-bromo-1-methylcyclohexane in anhydrous ethanol to the flask.[1]
-
Heat the mixture to reflux for several hours.[1]
-
After cooling, pour the reaction mixture into water and extract the product with diethyl ether.[1]
-
Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent to obtain 1-methylcyclohexene.[1]
Conclusion
1-bromo-1-methylcyclohexane is a valuable compound for both synthetic and mechanistic studies in organic chemistry. Its well-defined reactivity as a tertiary alkyl halide allows for the controlled formation of substituted cyclohexanes and cyclohexenes, which are important structural motifs in many biologically active molecules and advanced materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. 1-Bromo-1-methylcyclohexane | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Solved 1-bromo-1-methylcyclohexane is treated with potassium | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
